

Technical Guide: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in Pharmaceutical Research

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Compound of Interest

Compound Name: 3,6-Diphenyl-9H-carbazole

Cat. No.: B034307

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This document provides an in-depth overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, its role as a key intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor Cilostazol, and the fundamental research applications related to this class of compounds.

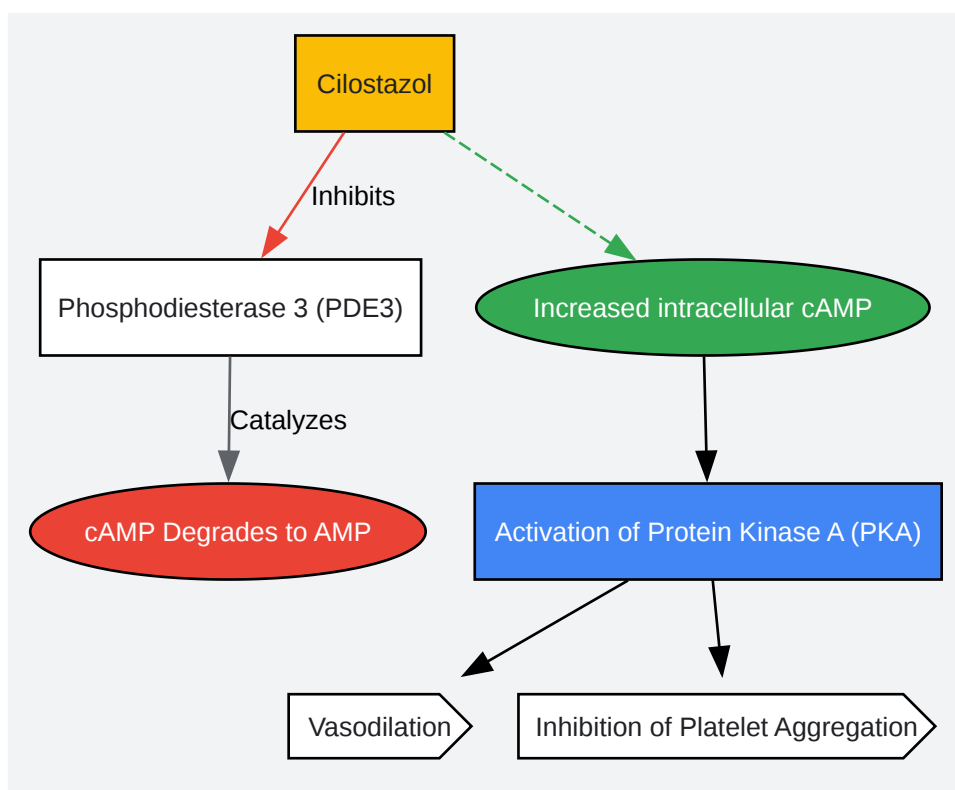
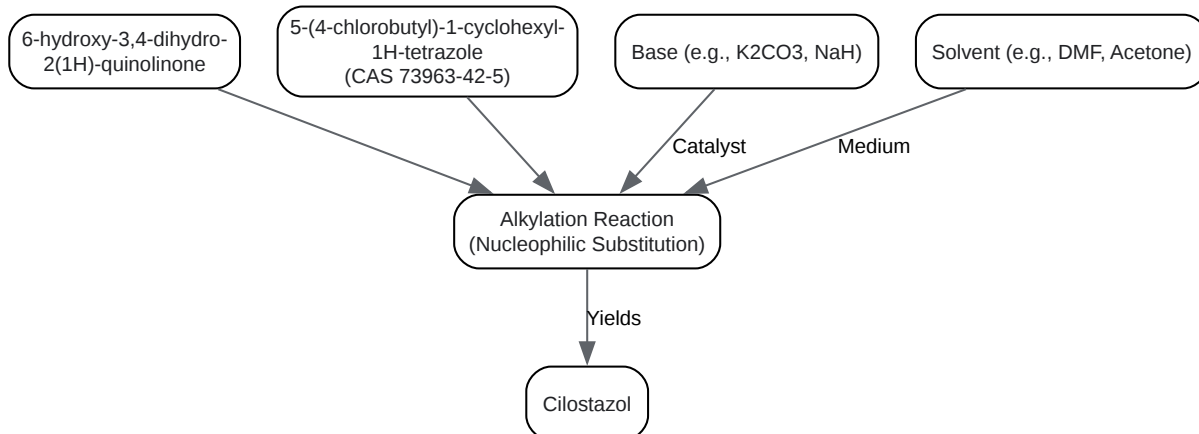
Core Compound Data

Parameter	Value	Reference
CAS Number	73963-42-5	[7][8]
IUPAC Name	5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole	[8]
Molecular Formula	C ₁₁ H ₁₉ ClN ₄	[6][7][8]
Molecular Weight	242.75 g/mol	[6][7][8]
Appearance	White solid	[6]
Melting Point	49-52°C	[6]
Solubility	Soluble in organic solvents (e.g., ethanol, chloroform), limited solubility in water.	[6]

Role in Cilostazol Synthesis

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical building block in the synthesis of Cilostazol. The synthesis of Cilostazol involves the alkylation of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. This reaction is a standard nucleophilic substitution where the hydroxyl group of the quinolinone derivative attacks the carbon atom bonded to the chlorine atom in the chlorobutyl side chain of the tetrazole compound, displacing the chloride ion.

Below is a simplified workflow for the synthesis of Cilostazol, highlighting the role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.



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